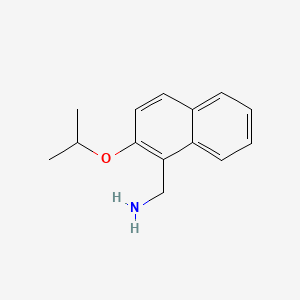

(2-Isopropoxynaphthalen-1-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yloxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIQOGCFKWXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262499 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049030-20-7 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Isopropoxynaphthalen-1-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis in Modern Drug Discovery

In the landscape of contemporary drug development, the rational design and efficient synthesis of novel molecular entities are paramount. Naphthalene-based scaffolds, in particular, represent a privileged structural motif, offering a rigid and lipophilic framework that can be strategically functionalized to modulate biological activity. This compound is a key building block, presenting a primary amine for further derivatization and an isopropoxy group that can enhance metabolic stability and tune physicochemical properties. This guide provides a comprehensive, field-proven pathway for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The protocols herein are designed for researchers, medicinal chemists, and process scientists who require not only a method but also a deep understanding of the synthesis from starting material to final product.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of this compound is best approached through a convergent strategy, beginning with the commercially available and versatile starting material, 2-naphthol. Our retrosynthetic analysis identifies three key transformations: etherification, formylation, and reductive amination.

Caption: Retrosynthetic pathway for the target compound.

This three-step sequence is strategically advantageous due to the high yields and selectivity typically associated with each chosen reaction class, minimizing complex purification challenges and maximizing overall efficiency.

Step-by-Step Synthesis Pathway

Step 1: O-Alkylation via Williamson Ether Synthesis

Objective: To synthesize 2-isopropoxynaphthalene from 2-naphthol.

Principle: The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-naphthol, a potent nucleophile, attacks a primary or secondary alkyl halide.[3] 2-Naphthol is first deprotonated with a suitable base to form the highly nucleophilic 2-naphthoxide anion.[1][4] This anion then displaces the halide from an isopropyl halide. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

Caption: Workflow for the Williamson ether synthesis step.

Experimental Protocol:

-

To a stirred solution of 2-naphthol (1.0 eq) in anhydrous acetone (10 mL per gram of 2-naphthol), add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield 2-isopropoxynaphthalene as a white crystalline solid.[4]

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, non-hygroscopic base that is easy to handle and effectively deprotonates the phenolic hydroxyl. |

| Solvent | Anhydrous Acetone | A polar aprotic solvent that promotes the SN2 reaction and allows for easy removal post-reaction. |

| Alkylating Agent | 2-Bromopropane | Provides the isopropyl group; the bromide is a good leaving group. |

| Temperature | Reflux (~56 °C) | Provides sufficient activation energy for the reaction to proceed at a practical rate. |

Step 2: C-Formylation via Vilsmeier-Haack Reaction

Objective: To synthesize 2-isopropoxynaphthalene-1-carbaldehyde.

Principle: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5] The isopropoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. Due to steric hindrance at the 3-position, electrophilic attack occurs preferentially at the 1-position. The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The electron-rich naphthalene ring then attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.[8]

Experimental Protocol:

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2-isopropoxynaphthalene (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated sodium acetate or sodium hydroxide solution until it is basic (pH ~8-9).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford 2-isopropoxynaphthalene-1-carbaldehyde.

| Parameter | Value/Condition | Rationale |

| Reagents | POCl₃ / DMF | Standard combination for generating the Vilsmeier reagent in situ.[6] |

| Temperature | 0 °C (initial), then 60-70 °C | Initial cooling controls the exothermic formation of the Vilsmeier reagent; subsequent heating drives the electrophilic aromatic substitution. |

| Workup | Ice quench, then base | Hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction medium. |

Step 3: Reductive Amination via Leuckart-Wallach Reaction

Objective: To synthesize the final product, this compound.

Principle: The Leuckart-Wallach reaction is a classic and robust method for the reductive amination of aldehydes and ketones.[9] It utilizes formic acid or its derivatives, such as ammonium formate, as both the amine source (in the case of ammonium formate) and the reducing agent.[10] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate.[10] A key feature of this reaction is that it often yields the N-formylated amine as an intermediate, which must be hydrolyzed in a subsequent step (typically with aqueous acid) to liberate the free primary amine.[9] This one-pot approach is highly effective for converting aldehydes to primary amines.[11]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Technical Guide: Synthesis and Characterization of (2-Isopropoxynaphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of (2-Isopropoxynaphthalen-1-yl)methanamine, a potentially novel naphthyl-based primary amine. Due to the absence of this specific molecule in major chemical databases, including a registered CAS number, this document focuses on a robust, proposed synthetic pathway. We will detail the synthesis of the key precursor, 2-isopropoxynaphthalene-1-carbaldehyde, followed by its conversion to the target methanamine via reductive amination. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational methodology for the synthesis and future investigation of this and structurally related compounds.

Introduction and Rationale

Naphthalene-containing compounds are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, bicyclic aromatic structure provides a versatile platform for interacting with biological targets. The introduction of an aminomethyl group at the 1-position and an alkoxy substituent at the 2-position, such as isopropoxy, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.

While "this compound" is not currently a cataloged compound, its synthesis is logically achievable through established organic chemistry reactions. This guide provides a scientifically grounded, step-by-step approach for its preparation, enabling researchers to access this novel chemical entity for screening and development purposes. The proposed synthesis follows a two-step sequence:

-

O-Alkylation: Synthesis of 2-isopropoxynaphthalene from 2-naphthol.

-

Formylation: Introduction of a formyl group at the 1-position to yield 2-isopropoxynaphthalene-1-carbaldehyde.

-

Reductive Amination: Conversion of the aldehyde to the target primary amine, this compound.

This document will provide detailed experimental protocols for each step, along with insights into reaction mechanisms and analytical characterization methods.

Proposed Synthetic Pathway

The overall synthetic route to obtain this compound is depicted below. This pathway is designed for efficiency and scalability in a standard laboratory setting.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Isopropoxynaphthalene

Principle: This step involves a Williamson ether synthesis, where the phenoxide of 2-naphthol acts as a nucleophile to displace a halide from an isopropyl electrophile.

Materials:

-

2-Naphthol

-

2-Iodopropane (or 2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-isopropoxynaphthalene. Further purification can be achieved by column chromatography if necessary.

Synthesis of 2-Isopropoxynaphthalene-1-carbaldehyde

Principle: The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich naphthalene ring, ortho to the activating isopropoxy group.

Materials:

-

2-Isopropoxynaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a flask cooled in an ice bath, add anhydrous DMF.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-isopropoxynaphthalene (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of cold water.

-

Neutralize the mixture with 1 M aqueous NaOH solution until basic (pH > 8).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-isopropoxynaphthalene-1-carbaldehyde.

Synthesis of this compound

Principle: Reductive amination converts the aldehyde to the primary amine in a one-pot reaction. An imine is formed in situ, which is then reduced by a suitable reducing agent.

Materials:

-

2-Isopropoxynaphthalene-1-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

1 M aqueous sodium hydroxide (NaOH)

Procedure:

-

Dissolve 2-isopropoxynaphthalene-1-carbaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde.

-

Basify the aqueous layer with 1 M NaOH until pH > 10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.

Characterization and Data

As "this compound" is a novel compound, the following analytical data would be expected for its structural confirmation.

Table 1: Expected Analytical Data for this compound

| Analysis | Expected Results |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the aminomethyl (CH₂NH₂) protons, a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the naphthalene ring, the aminomethyl carbon, and the isopropyl carbons. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 216.1383 (for high resolution). |

| FT-IR | Characteristic N-H stretching bands for a primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage. |

Conclusion and Future Directions

This guide outlines a feasible and robust synthetic route for the preparation of the novel compound, this compound. By following these detailed protocols, researchers can access this molecule for further investigation into its chemical and biological properties. The successful synthesis and characterization of this compound will provide a valuable addition to the chemical space available for drug discovery and development, particularly for programs targeting receptors and enzymes that can accommodate substituted naphthalene scaffolds. Future work should focus on the biological evaluation of this compound and the synthesis of a library of related analogues to establish structure-activity relationships.

References

Due to the novel nature of the target compound, direct references are not available. The references provided are for the established reactions used in the proposed synthesis.

-

Williamson Ether Synthesis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355–657. [Link]

-

Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59(1), 1–714. [Link]

An In-Depth Technical Guide to (2-Isopropoxynaphthalen-1-yl)methanamine: Synthesis, Structural Analogs, and Therapeutic Potential

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of (2-Isopropoxynaphthalen-1-yl)methanamine, a key derivative, and its structural analogs. We delve into rational synthetic strategies, elucidate potential structure-activity relationships (SAR), and present detailed protocols for evaluating their biological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore potential applications in oncology and inflammatory diseases, grounded in the established bioactivity of the broader naphthalene class.

Introduction: The Naphthalene Core in Drug Discovery

Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in drug design due to its unique physicochemical properties. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of an aminomethyl group at the 1-position and an alkoxy group at the 2-position of the naphthalene ring, as seen in this compound, creates a pharmacophore with significant potential for therapeutic intervention. This guide will systematically dissect this core structure, its synthesis, and its potential for derivatization to generate novel drug candidates.

Synthetic Methodologies: Accessing the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Below, we detail two primary and reliable synthetic pathways.

Pathway A: Alkylation of 2-Naphthol followed by Aminomethylation

This pathway offers a straightforward approach starting from the readily available 2-naphthol. The causality behind this multi-step synthesis lies in the sequential introduction of the isopropoxy and aminomethyl functionalities.

Experimental Protocol:

Step 1: Synthesis of 2-Isopropoxynaphthalene

-

To a solution of 2-naphthol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.

-

Add 2-iodopropane (isopropyl iodide, 1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-isopropoxynaphthalene.

Step 2: Formylation of 2-Isopropoxynaphthalene

-

To a solution of 2-isopropoxynaphthalene (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0°C, add a Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-isopropoxynaphthalene-1-carbaldehyde.

Step 3: Reductive Amination to Yield this compound

-

Dissolve 2-isopropoxynaphthalene-1-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia (e.g., ammonium acetate, or a solution of ammonia in methanol) and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]

-

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or crystallization to obtain this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation of (2-Isopropoxynaphthalen-1-yl)methanamine: A Computational Roadmap for Drug Discovery

Abstract

Naphthalene and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This technical guide presents a comprehensive theoretical framework for the investigation of a novel naphthalene derivative, (2-Isopropoxynaphthalen-1-yl)methanamine. In the absence of existing experimental data, this document serves as a roadmap for researchers, outlining a suite of in silico techniques to predict its physicochemical properties, electronic structure, potential biological targets, and drug-likeness. By leveraging established computational methodologies such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we provide a blueprint for elucidating the therapeutic potential of this and similar novel chemical entities, thereby accelerating the early phases of drug discovery.

Introduction: The Rationale for a Theoretical Approach

The drug discovery pipeline is a long and arduous journey, with high attrition rates often attributed to unfavorable pharmacokinetic and safety profiles of drug candidates.[4][5][6] Early-stage in silico assessment of novel molecules offers a time- and resource-efficient means to prioritize candidates with the highest probability of success.[4][5][6] this compound (Figure 1) is a novel compound, with its basic chemical information available from suppliers.[7][8] However, to the best of our knowledge, no theoretical or experimental studies on its bioactivity have been published.

The naphthalene core is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1][3] Derivatives of naphthalene have been reported to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][9] The structural features of this compound, namely the bulky isopropoxy group and the flexible methanamine side chain, suggest the potential for specific interactions with biological macromolecules.

This guide, therefore, proposes a comprehensive theoretical investigation to build a foundational understanding of this molecule's properties and potential as a drug candidate. We will detail the computational workflows, from quantum mechanical calculations to molecular docking and ADMET profiling, providing the causality behind each methodological choice.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Quantum Chemical Analysis: Unveiling Intrinsic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[10][11][12][13] It provides a balance between accuracy and computational cost, making it ideal for studying bioactive molecules.[11][12][13] A DFT-based analysis will form the bedrock of our theoretical investigation, providing insights into the molecule's geometry, stability, and electronic properties.

Geometric Optimization and Vibrational Analysis

The first step in any computational study is to determine the most stable 3D conformation of the molecule.

Protocol 1: Geometry Optimization

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p), which includes diffuse functions to accurately describe non-covalent interactions and polarization functions for more accurate geometries.

-

Procedure:

-

Draw the 2D structure of this compound in a molecular editor and perform an initial 3D cleanup.

-

Perform a full geometry optimization without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.

Table 1: Predicted FMO Properties and Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

Molecular Docking: Predicting Biological Targets and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] Given the known anticancer and antimicrobial activities of many naphthalene derivatives, we can hypothesize potential protein targets for this compound.[14][15][16][17]

Selection of Protein Targets

Based on the literature for similar compounds, potential targets could include:

-

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.[14][15]

-

Tubulin: The building block of microtubules, another important anticancer target.[16]

-

Bacterial DNA gyrase or Fungal lanosterol 14α-demethylase: For antimicrobial investigations.

Molecular Docking Protocol

Protocol 2: Molecular Docking Workflow

-

Software: AutoDock Vina, Schrödinger Maestro, or similar.

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or from literature evidence.

-

Perform the docking simulation to generate a series of binding poses.

-

-

Analysis:

-

Analyze the binding energies (kcal/mol) of the top-ranked poses.

-

Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the binding mode. The naphthalene ring, for instance, is likely to engage in π-π stacking with aromatic residues in the binding pocket.[14]

-

Caption: A generalized workflow for molecular docking studies.

ADMET Profiling: Assessing Drug-Likeness and Pharmacokinetic Properties

A promising biological activity is of little therapeutic value if the compound has poor pharmacokinetic properties or is toxic.[18] In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later development stages.[4][5][6][19]

Lipinski's Rule of Five and Other Physicochemical Properties

Lipinski's Rule of Five is a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[9]

Table 2: Key Physicochemical Properties for Drug-Likeness

| Property | Lipinski's Rule of Five Guideline | Significance |

| Molecular Weight (MW) | ≤ 500 Da | Affects absorption and distribution |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Influences solubility and permeability |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and permeability |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts intestinal absorption and BBB penetration |

In Silico ADMET Prediction Protocol

Protocol 3: ADMET Prediction

-

Software: SwissADME, QikProp (Schrödinger), or other web-based or commercial software.[9][18]

-

Input: The SMILES string or 2D structure of this compound.

-

Analysis: Evaluate a range of predicted properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Synthesis and Conclusion

This guide has outlined a comprehensive theoretical framework for the initial evaluation of this compound as a potential drug candidate. While the synthesis of 1-aminomethyl-2-alkoxynaphthalenes can be achieved through methods like the one-pot three-component reaction of 2-naphthol, aldehydes, and an amine, or via the hydrolysis of 1-amidoalkyl-2-naphthols, this guide focuses on the in silico characterization that should precede and guide synthetic efforts.[20]

The proposed workflow, integrating DFT, molecular docking, and ADMET prediction, provides a robust, multi-faceted approach to de-risk novel compounds early in the drug discovery process. The insights gained from these theoretical studies—spanning molecular stability, electronic reactivity, potential biological targets, binding affinities, and pharmacokinetic profiles—are essential for making informed decisions about which compounds to advance to more resource-intensive experimental validation. This structured, theory-driven approach embodies the principles of modern, efficient drug design.

References

-

Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. Chemistry & Biodiversity. Available at: [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. AIP Conference Proceedings. Available at: [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis, Characterization and Molecular Docking of New Naphthalene-Based Chalcone and Pyrazoline Compounds. Key Engineering Materials. Available at: [Link]

-

Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences. Available at: [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

DFT Based Studies on Bioactive Molecules. Bentham Science. Available at: [Link]

- DFT Based Studies on Bioactive Molecules. Google Books.

-

Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Current Issues in Molecular Biology. Available at: [Link]

-

DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Aina. Available at: [Link]

-

DFT based studies on bioactive molecules. London South Bank University. Available at: [Link]

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Scientific Reports. Available at: [Link]

-

A computational study on the structures of methylamine–carbon dioxide–water clusters: evidence for the barrier free formation of the methylcarbamic acid zwitterion (CH3NH2+COO−) in interstellar water ices. Physical Chemistry Chemical Physics. Available at: [Link]

-

Experimental data for CH3NH2 (methyl amine). NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Computational Modeling of the Dehydrogenation of Methylamine. ResearchGate. Available at: [Link]

-

Computational Insights on Electrocatalytic Synthesis of Methylamine from Nitrate and Carbon Dioxide. ACS Catalysis. Available at: [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Erudition. Available at: [Link]

-

Simulating Methylamine Using a Symmetry-Adapted, Qubit Excitation-Based Variational Quantum Eigensolver. MDPI. Available at: [Link]

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

One-pot Synthesis of Amidoalkyl Naphthol Derivatives as Potential Nucleoside Antibiotics and HIV Protease Inhibitors using Nano-SnO2. Journal of Applied Chemical Research. Available at: [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available at: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica. Available at: [Link]

-

Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research. Available at: [Link]

-

Microwave Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride. Asian Journal of Chemistry. Available at: [Link]

-

(2-Ethoxynaphthalen-1-yl)methanamine. PubChem. Available at: [Link]

-

N-methyl-1-(naphthalen-2-yl)methanamine. MySkinRecipes. Available at: [Link]

-

1-(2-Naphthyl)methanamine. PubChem. Available at: [Link]

-

(6-Isopropoxynaphthalen-2-yl)(methyl)sulfane. PubChem. Available at: [Link]

-

N-Methyl-C-(naphthalen-1-yl)methanamine. Pharmaffiliates. Available at: [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]

- 5. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. cas 1049030-20-7|| where to buy this compound [english.chemenu.com]

- 8. 2-Isopropoxy-1-naphthalenemethanamine | LGC Standards [lgcstandards.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT Based Studies on Bioactive Molecules [benthambooks.com]

- 12. books.google.cn [books.google.cn]

- 13. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]

- 14. Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Characterization and Molecular Docking of New Naphthalene-Based Chalcone and Pyrazoline Compounds | Scientific.Net [scientific.net]

- 18. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Organic Solvent Solubility of (2-Isopropoxynaphthalen-1-yl)methanamine

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(2-Isopropoxynaphthalen-1-yl)methanamine is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its journey from a synthesized molecule to a component of a final drug product is critically dependent on its interaction with various solvents. Understanding the solubility of this primary amine in a diverse range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, we will delve into the physicochemical principles that govern its solubility, offer a predictive analysis based on its molecular structure, and provide a robust, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Characterization: A Molecule of Dichotomies

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a fascinating blend of polar and non-polar characteristics that directly influence its interaction with different solvents.

Chemical Structure:

(Simplified representation of the naphthalene core)

An analysis of its structure reveals the following key features:

-

Aromatic Naphthalene Core: The large, rigid, and electron-rich naphthalene system is inherently non-polar and hydrophobic. This bicyclic aromatic structure contributes significantly to the molecule's bulk and favors interactions with non-polar or aromatic solvents through van der Waals forces and π-π stacking.

-

Isopropoxy Group: The isopropoxy substituent adds to the lipophilic nature of the molecule. While the ether linkage introduces a slight polar character, the overall contribution of this branched alkyl group is to enhance solubility in less polar environments.

-

Primary Aminomethyl Group (-CH2NH2): This is the primary polar functional group. The nitrogen atom's lone pair of electrons and the two hydrogen atoms make the amine group a potent hydrogen bond donor and acceptor. This feature is the main driver for its solubility in polar solvents. The basic nature of the amine also allows for acid-base interactions, which can be exploited for solubility in acidic media, though this guide focuses on neutral organic solvents.

These contrasting features create a molecule with a dual nature, suggesting a nuanced solubility profile across the spectrum of organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Analysis | Implication for Solubility |

| Molecular Structure | Large, rigid bicyclic aromatic ring with an isopropoxy and a primary aminomethyl substituent. | The bulky, non-polar naphthalene core will favor solubility in non-polar and aromatic solvents, while the polar amine group will drive solubility in polar solvents. |

| Polarity | Exhibits both significant non-polar (naphthalene, isopropoxy) and polar (primary amine) regions. | Will likely exhibit moderate to good solubility in a broad range of solvents, with the specific degree of solubility depending on the solvent's ability to interact with both regions of the molecule. |

| Hydrogen Bonding | The -NH2 group can act as both a hydrogen bond donor and acceptor. | Strong interactions are expected with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). |

| Dominant Intermolecular Forces | Van der Waals forces, π-π stacking (naphthalene ring), dipole-dipole interactions, and hydrogen bonding (amine group). | A solvent's ability to engage in these interactions will determine the extent of solubilization. |

Theoretical Solubility Profile: A Predictive Framework

Based on the fundamental principle of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents.[1][2] This predictive framework is an essential first step in solvent screening for any chemical process.

Diagram 1: Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can effectively form hydrogen bonds with the primary amine of the solute, while the alkyl portion of the alcohol can interact with the non-polar naphthalene core.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have significant dipole moments to solvate the polar amine group. Their organic nature allows for favorable interactions with the hydrophobic parts of the molecule. Primary amines can react with ketones like acetone, which should be considered.[4] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of these solvents can engage in favorable π-π stacking interactions with the naphthalene core. However, their inability to solvate the polar amine group effectively will limit overall solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | These solvents primarily interact through weak van der Waals forces. They will struggle to overcome the strong intermolecular hydrogen bonds between the solute molecules and to effectively solvate the polar amine group. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a significant dipole moment and can act as a weak hydrogen bond acceptor, allowing it to solvate the amine group to some extent. Its ability to solvate the non-polar regions is also good. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

While theoretical predictions are invaluable, empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1][5][6] It is a thermodynamic solubility measurement that ensures the system has reached a true equilibrium between the dissolved and undissolved solid.[5][6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable quantitative analytical technique)

Diagram 2: Shake-Flask Experimental Workflow

Caption: Step-by-step workflow for the shake-flask solubility method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution has been achieved.[1]

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause excessive grinding of the particles.

-

Allow the samples to equilibrate for a predetermined period, typically 24 to 48 hours. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow the undissolved solid to sediment. For fine suspensions, centrifugation may be necessary.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter (chemically compatible with the solvent, e.g., PTFE) and filter the solution into a clean vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

The final solubility is typically reported in units of mg/mL or g/L. The results from the replicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.

-

Conclusion: A Practical Approach to Solubility

While no specific solubility data for this compound is readily available in the literature, a thorough understanding of its physicochemical properties provides a strong predictive foundation. The molecule's dual polar and non-polar nature suggests a broad, yet varied, solubility profile in organic solvents, with high solubility expected in polar protic solvents like methanol and moderate solubility in a range of polar aprotic and aromatic solvents. For drug development professionals, this predictive analysis serves as an efficient guide for initial solvent screening. However, for process optimization and regulatory purposes, these predictions must be confirmed through rigorous experimental determination. The detailed shake-flask protocol provided herein offers a self-validating and reliable method to generate the precise, quantitative data required for confident decision-making in the pharmaceutical development pipeline.

References

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. (2024). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

NCERT. Amines. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Xiong, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

-

Quora. Are amines soluble in organic solvents?. (2018). [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. store.usp.org [store.usp.org]

- 5. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 6. (2-Ethoxynaphthalen-1-yl)methanamine | C13H15NO | CID 7139489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (2-Isopropoxynaphthalen-1-yl)methanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of (2-Isopropoxynaphthalen-1-yl)methanamine, a novel naphthalene derivative of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust methodology, from synthesis and crystallization to advanced crystallographic analysis. It serves as a roadmap for researchers seeking to elucidate the solid-state architecture of this and similar molecules. The guide details a proposed synthetic pathway, systematic crystallization strategies for its hydrochloride salt, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD). Furthermore, it delves into the interpretation of crystallographic data, including a discussion of molecular geometry, intermolecular interactions, and crystal packing, using a representative, hypothetical dataset for illustrative purposes. This guide is intended to empower researchers with the foundational knowledge and practical insights required to confidently explore the crystallographic landscape of new chemical entities.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a compound's physicochemical properties. For professionals in drug development and materials science, understanding the crystal structure is paramount. It governs key parameters such as solubility, dissolution rate, stability, hygroscopicity, and mechanical properties. A thorough crystallographic analysis provides invaluable insights into the molecule's conformation, the intricate network of intermolecular interactions, and the overall packing efficiency. This knowledge is fundamental for rational drug design, polymorph screening, and the development of stable and effective formulations.

This compound is a substituted naphthalenemethanamine, a class of compounds known for their diverse biological activities. The introduction of an isopropoxy group at the 2-position of the naphthalene ring is anticipated to modulate its lipophilicity and steric profile, potentially influencing its pharmacological and solid-state properties. This guide, therefore, addresses the crucial, yet currently unmet, need for a detailed understanding of its crystal structure.

Synthesis and Characterization

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. Herein, we propose a two-step synthesis of this compound, commencing from commercially available 2-hydroxy-1-naphthaldehyde.

Synthesis of 2-Isopropoxy-1-naphthaldehyde

The initial step involves the etherification of 2-hydroxy-1-naphthaldehyde with 2-bromopropane via a Williamson ether synthesis.

-

Protocol:

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-isopropoxy-1-naphthaldehyde.

-

Synthesis of this compound via Reductive Amination

The target primary amine can be synthesized from the corresponding aldehyde through reductive amination.[1][2][3][4]

-

Protocol:

-

Dissolve 2-isopropoxy-1-naphthaldehyde (1.0 eq.) in methanol.

-

Add a solution of ammonia in methanol (7 M, 10 eq.).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

-

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the isopropoxy group (a doublet and a septet), the methylene protons of the methanamine group, and the aromatic protons of the naphthalene ring.

-

¹³C NMR will show the characteristic signals for the aliphatic and aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretches for the aliphatic and aromatic moieties, and C-O stretching for the ether linkage.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

-

Crystallization of this compound Hydrochloride

Primary amines often form highly crystalline hydrochloride salts, which are ideal for single-crystal X-ray diffraction studies. The protonation of the amine group enhances its ability to form strong hydrogen bonds, which facilitates the formation of a well-ordered crystal lattice.

Salt Formation and Crystallization Protocol

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or methanol).

-

Slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

-

The formation of a precipitate or turbidity indicates salt formation.

-

Gently heat the mixture to dissolve the salt, creating a saturated solution.

-

Employ one of the following crystallization techniques:

-

Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

Slow Cooling: After creating a saturated solution at an elevated temperature, allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

Vapor Diffusion: Place the vial containing the saturated solution inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the salt is less soluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the solubility of the salt and promoting crystal growth.

-

Caption: Workflow for the crystallization of the amine hydrochloride salt.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

Caption: The sequential workflow of single-crystal X-ray diffraction analysis.

-

Step 1: Crystal Selection and Mounting: A high-quality, single crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.

-

Step 2: Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.

-

Step 3: Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots (reflections) are integrated.

-

Step 4: Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the asymmetric unit.

-

Step 5: Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.

-

Step 6: Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic soundness. This is followed by a detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Step 7: CIF Generation: The final results are compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.[5][6]

Interpretation of Crystallographic Data: A Representative Example

As the crystal structure of this compound hydrochloride has not been reported, we present a hypothetical yet realistic set of crystallographic data to illustrate the process of data interpretation. This data is based on known structures of similar naphthalene derivatives and general crystallographic principles.

Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈ClNO |

| Formula Weight | 251.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1305.4(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.280 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Analysis of the Crystallographic Information File (CIF)

The CIF file is a text-based file that contains all the essential information about the crystal structure and the diffraction experiment. Key sections to inspect include:

-

_cell_length_a, _cell_length_b, _cell_length_c, _cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma: These define the dimensions of the unit cell.

-

_symmetry_space_group_name_H-M: This specifies the space group, which describes the symmetry elements of the crystal.

-

_atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z: This loop lists each atom in the asymmetric unit and its fractional coordinates within the unit cell.

-

_geom_bond_atom_site_label_1, _geom_bond_atom_site_label_2, _geom_bond_distance: This section (often generated by crystallographic software) lists the bond lengths.

-

_geom_angle_atom_site_label_1, _geom_angle_atom_site_label_2, _geom_angle_atom_site_label_3, _geom_angle_angle: This lists the bond angles.

Molecular Geometry

Based on the hypothetical data, we can infer the following about the molecular geometry of the (2-Isopropoxynaphthalen-1-yl)methanaminium cation:

-

Naphthalene Ring: The naphthalene ring system is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems. The isopropoxy and aminomethyl substituents will likely cause minor deviations from perfect planarity.

-

Isopropoxy Group: The C-O-C bond angle of the ether linkage will be approximately 109.5°. The orientation of the isopropoxy group relative to the naphthalene ring will be defined by the relevant torsion angles.

-

Aminomethyl Group: The C-N bond length will be typical for a single bond. The geometry around the nitrogen atom in the protonated aminium group will be tetrahedral.

Intermolecular Interactions and Crystal Packing

In the crystal lattice of the hydrochloride salt, a network of strong intermolecular interactions is anticipated, which dictates the overall crystal packing.

-

Hydrogen Bonding: The primary interaction will be strong N-H···Cl⁻ hydrogen bonds between the aminium group and the chloride anion. These interactions are crucial for the stability of the crystal lattice. It is also possible to observe weaker C-H···Cl⁻ and C-H···O interactions.

-

π-π Stacking: The planar naphthalene rings may engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

Caption: Key intermolecular interactions in the hypothetical crystal structure.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, this technical guide provides a comprehensive and scientifically rigorous roadmap for its determination and analysis. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the solid-state architecture of this and other novel compounds. The detailed discussion on data interpretation, illustrated with a representative example, equips scientists with the necessary tools to translate crystallographic data into a meaningful understanding of a molecule's structure and its implications for its physicochemical properties. This foundational knowledge is indispensable for advancing research and development in the pharmaceutical and material sciences.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

-

Ullah, F., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1202. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Gawade, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

-

Kawase, Y., et al. (2009). ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. HETEROCYCLES, 78(2), 463. [Link]

-

Groarke, M., et al. (2000). Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived from alpha-amino acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gctlc.org [gctlc.org]

- 5. Crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Ethoxynaphthalen-1-yl)methanamine | C13H15NO | CID 7139489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (2-Isopropoxynaphthalen-1-yl)methanamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropoxynaphthalen-1-yl)methanamine is a functionalized naphthalene derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary aminomethyl group at the 1-position and an isopropoxy group at the 2-position of the naphthalene core, offers multiple reaction sites for constructing complex molecular architectures. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide to the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for its use in the development of novel chemical entities. While direct literature on this specific molecule is limited, the proposed synthesis and applications are based on well-established and analogous chemical transformations.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-hydroxy-1-naphthaldehyde. This strategy involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by a reductive amination to furnish the target primary amine.

Workflow for the Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Isopropoxy-1-naphthaldehyde

This step involves the O-alkylation of 2-hydroxy-1-naphthaldehyde with an isopropyl halide in the presence of a weak base. The synthesis of the starting material, 2-hydroxy-1-naphthaldehyde, is a well-documented procedure, often achieved through the Reimer-Tiemann reaction of 2-naphthol.[3][4]

Protocol:

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

-

To this suspension, add isopropyl bromide (1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-isopropoxy-1-naphthaldehyde.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-1-naphthaldehyde | [3][5] |

| Reagents | Isopropyl bromide, K₂CO₃ | General Protocol |

| Solvent | Acetone | General Protocol |

| Temperature | Reflux | General Protocol |

| Purification | Column Chromatography | General Protocol |

Step 2: Synthesis of this compound

The conversion of the aldehyde to the primary amine is accomplished via reductive amination. This one-pot reaction involves the in-situ formation of an imine with an ammonia source, which is then reduced by a hydride reagent.[6][7]

Protocol:

-

Dissolve 2-isopropoxy-1-naphthaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Add ammonium acetate (10 eq.) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Isopropoxy-1-naphthaldehyde | N/A |

| Reagents | NH₄OAc, NaBH₃CN | [6][8] |

| Solvent | Methanol | [6] |

| Temperature | 0°C to Room Temp. | [6] |

| Work-up | Acid-base extraction | General Protocol |

Applications in Organic Synthesis

The primary amine functionality of this compound makes it a valuable nucleophile and a precursor for the synthesis of a variety of more complex molecules.

Application 1: Amide Bond Formation

The primary amine can readily react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.[9][10]

Exemplary Reaction: Synthesis of N-((2-Isopropoxynaphthalen-1-yl)methyl)acetamide

Caption: Amide bond formation using the title building block.

Protocol:

-

Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Add pyridine (1.2 eq.) to the solution and cool to 0°C.

-

Add acetic anhydride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1][11]

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagents | Acetic anhydride, Pyridine | [1][12] |

| Solvent | Dichloromethane | [1] |

| Temperature | 0°C to Room Temp. | [1] |

| Purification | Recrystallization | [11] |

Application 2: Synthesis of Tetrahydro-β-carboline Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[13][14] While the classical Pictet-Spengler reaction involves a β-arylethylamine, the analogous reaction with a naphthalenemethanamine derivative can lead to the formation of benzo[f]isoquinoline or related structures, which are of interest in medicinal chemistry.

Exemplary Reaction with an Aldehyde:

Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene or acetonitrile), add the desired aldehyde (1.1 eq.).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the cyclized product.